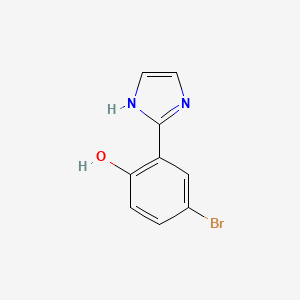

4-Bromo-2-(1H-imidazol-2-YL)phenol

Vue d'ensemble

Description

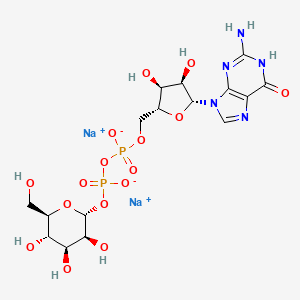

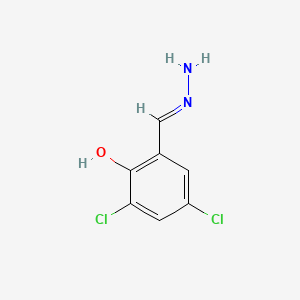

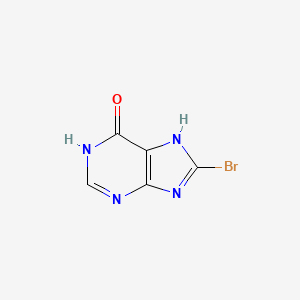

4-Bromo-2-(1H-imidazol-2-yl)phenol is a chemical compound with the CAS Number: 289506-17-8 and a molecular weight of 239.07 . It is a solid at room temperature . The compound is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(1H-imidazol-2-YL)phenol is represented by the linear formula C9H7BrN2O . Imidazole, a core component of this compound, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .It is part of the imidazole family, which is known to be highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Synthesis and Emissive Properties

The compound has been utilized in the synthesis of copper(I) complexes exhibiting aggregation-induced emissive properties. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, show significant phosphorescent emission in the solid state, which is enhanced by the rigidity of diphosphine ligands and the strength of π⋯π interactions. This indicates potential applications in the development of new phosphorescent materials for optoelectronic devices (Liu et al., 2015).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Imidazole derivatives, including those related to 4-Bromo-2-(1H-imidazol-2-YL)phenol, have shown effectiveness in inhibiting the corrosion of carbon steel in acidic mediums. The study demonstrates that these compounds significantly increase corrosion inhibition efficiency, hinting at their potential as eco-friendly corrosion inhibitors for industrial applications (Costa et al., 2021).

Catalysis and Hydroamination

The compound has also been explored in the synthesis of zirconium complexes supported by N-heterocyclic carbene ligands for catalytic applications. Although the catalytic conversions in hydroamination reactions were not observed, the study provides valuable insights into the design and synthesis of NHC-supported zirconium complexes, which could have implications for future research in catalysis (Barroso et al., 2014).

Alkylation Reactions

In alkylation reactions, sulfonic acid functional ionic liquid catalysts have been studied for their catalytic activity in the tert-butylation of phenol. The research highlights the synthesis and kinetic modeling of the reaction, showcasing the potential of using ionic liquids as catalysts in organic transformations (Elavarasan et al., 2011).

Safety and Hazards

The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Imidazole compounds have a broad range of chemical and biological properties and are used in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, 4-Bromo-2-(1H-imidazol-2-YL)phenol and related compounds may have potential applications in various fields of medicine and pharmacology.

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which 4-bromo-2-(1h-imidazol-2-yl)phenol is a part of, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

4-bromo-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCSFHRLFIGHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440790 | |

| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1H-imidazol-2-YL)phenol | |

CAS RN |

289506-17-8 | |

| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)